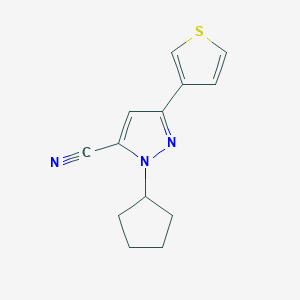

1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclopentyl-5-thiophen-3-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLLAFKGHMUCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Hydrazines with α,β-Unsaturated Nitriles

One common route for pyrazole-carbonitrile synthesis involves the condensation of hydrazine derivatives with α,β-unsaturated nitriles bearing suitable leaving groups at the β-position. This approach ensures the formation of the aromatic pyrazole ring via nucleophilic attack and ring closure.

-

- Hydrazine hydrate is reacted with α,β-unsaturated nitriles (e.g., bearing leaving groups such as ethoxy, dimethylamino, morpholino, or thiomethyl).

- The reaction is typically conducted in ethanol or other polar solvents at reflux temperatures.

- The presence of a good leaving group (e.g., thiomethyl) facilitates ring closure and improves yields.

-

- Neutralization of the reaction mixture after initial condensation steps (e.g., with sulfuric acid) can improve the efficiency of subsequent hydrazine addition.

- Reaction times vary but generally range from several hours to overnight to ensure complete cyclization.

-

- Formation of 3-(5)-aminopyrazoles, which can be further functionalized to introduce the cyclopentyl group at N1 and the thiophen-3-yl group at C3.

Multicomponent One-Pot Reactions

An efficient synthetic strategy involves combining multiple reactants in a single reaction vessel to form complex pyrazole derivatives rapidly.

-

- β-Ketoesters or β-ketonitriles (e.g., ethyl acetoacetate)

- Hydrazine hydrate

- Aromatic aldehydes or acetylene derivatives (for thiophene introduction)

- Malononitrile (for nitrile group incorporation)

-

- Lewis acid catalysts such as indium(III) chloride (InCl3) at 20 mol% loading

- Ultrasonic irradiation (frequency ~25 kHz, power ~250 W) to accelerate reaction rates

- Moderate temperatures (~40 °C)

- Reaction times as short as 20 minutes under sonication

-

- High yields (80–95%)

- Short reaction times

- Simplified purification by crystallization

- Compliance with green chemistry principles

-

- Initial condensation between hydrazine and β-ketoester forms a pyrazolone intermediate.

- Subsequent nucleophilic attack by malononitrile and tautomerization leads to the final pyrazole-carbonitrile product.

- Thiophene moiety can be introduced via acetylene derivatives or substituted α,β-unsaturated nitriles.

Sonochemical Synthesis and Copper-Catalyzed Cycloadditions

-

- Use of ultrasonic energy to promote [3 + 2] annulation reactions between hydrazine derivatives and alkynes or nitriles.

- Reactions conducted in ethanol or acetonitrile solvents.

- Reflux or sonication at elevated temperatures (up to 85 °C) for 20 minutes to 3 hours.

- Provides a scalable and efficient route to pyrazole derivatives.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

- Copper sulfate/sodium ascorbate systems catalyze regioselective cycloadditions.

- Enables introduction of functional groups such as cyclopentyl substituents.

- Requires controlled temperature (50–100 °C) and polar aprotic solvents for optimal solubility.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazine + α,β-unsaturated nitriles | Hydrazine hydrate, substituted nitriles | Reflux in ethanol, neutralization step | 6–12 hours | 70–85 | Leaving group critical; thiomethyl best leaving group |

| Multicomponent One-Pot | β-Ketoester, hydrazine, malononitrile, aldehyde/acetylene | InCl3 (20 mol%), ultrasound (40 °C) | 20 minutes (sonication) | 80–95 | High efficiency, green chemistry compliant |

| Sonochemical [3+2] Annulation | Hydrazine hydrate, acetylene derivatives | Ultrasonic irradiation, reflux | 20 min – 3 hours | 75–90 | Scalable, rapid reaction |

| Copper-Catalyzed Cycloaddition | Hydrazine derivatives, alkynes | CuSO4/sodium ascorbate, 50–100 °C | 1–3 hours | 70–90 | Regioselective, suitable for functional group introduction |

Research Findings and Notes

- The choice of leaving group on the α,β-unsaturated nitrile significantly influences cyclization efficiency; thiomethyl groups outperform amino groups in facilitating ring closure.

- Ultrasonic irradiation notably reduces reaction times and improves yields in multicomponent reactions, aligning with sustainable synthesis goals.

- Neutralization of reaction mixtures prior to hydrazine addition optimizes yields by preventing side reactions caused by basic conditions.

- Spectroscopic methods such as ^1H/^13C NMR, IR (notably C≡N stretch near 2240 cm⁻¹), and mass spectrometry are essential for confirming the structure and purity of the synthesized pyrazole-carbonitrile derivatives.

- The cyclopentyl substituent at N1 can be introduced via alkylation of the pyrazole nitrogen or by using cyclopentyl-substituted hydrazine precursors, though specific protocols for this compound require adaptation from closely related analogs.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxo derivatives, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile has shown promise in several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Its unique structure makes it suitable for use in materials science, such as the development of new polymers or coatings.

Wirkmechanismus

The mechanism by which 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural Comparison of Pyrazole-5-carbonitrile Derivatives

*Calculated based on analogous compounds.

Key Differences and Implications

- Substituent Effects: Cyclopentyl vs. Cyclopropylmethyl: The cyclopentyl group in the target compound increases steric bulk and lipophilicity (log P) compared to the smaller cyclopropylmethyl group in C₁₂H₁₁N₃S . This may enhance membrane permeability in biological systems. Thiophen-3-yl vs.

Functional Group Impact :

- The carbonitrile group at position 5 is conserved across analogs, suggesting its role in stabilizing molecular conformation or participating in dipole interactions.

- Trifluoromethyl (CF₃) groups in analogs like C₆H₄F₃N₃ enhance metabolic stability and electronegativity, traits leveraged in agrochemicals .

Biologische Aktivität

1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester.

- Introduction of the Cyclopentyl Group : Alkylation of the pyrazole ring with a cyclopentyl halide under basic conditions.

- Attachment of the Thiophene Ring : Cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid.

- Introduction of the Carbonitrile Group : This can be accomplished through nucleophilic substitution or direct cyanation methods.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Pseudomonas aeruginosa | 16 µg/mL | Bactericidal |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Anticancer Mechanism : The compound may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.

Case Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the efficacy of this compound in a mouse model bearing xenografted tumors. Treatment with this compound resulted in significant tumor regression compared to control groups, with minimal toxicity observed.

Case Study 2: Clinical Relevance in Infectious Diseases

Another study explored its potential use in treating infections caused by resistant bacterial strains. The compound showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against multidrug-resistant pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.